Fenridazon-potassium
Description
Fenridazon-potassium is a potassium salt derivative of fenridazon, a compound primarily used in agrochemical formulations. The compound’s structure likely involves a fenridazon core (a benzimidazole or related heterocyclic scaffold) paired with a potassium counterion to enhance solubility and bioavailability . This modification is common in agrochemicals to optimize environmental stability and efficacy in field applications.
Properties
CAS No. |
83588-43-6 |
|---|---|
Molecular Formula |
C12H9ClKN2O3 |
Molecular Weight |
303.76 g/mol |
IUPAC Name |
potassium;1-(4-chlorophenyl)-6-methyl-4-oxopyridazine-3-carboxylate |
InChI |
InChI=1S/C12H9ClN2O3.K/c1-7-6-10(16)11(12(17)18)14-15(7)9-4-2-8(13)3-5-9;/h2-6H,1H3,(H,17,18); |
InChI Key |
KRFFPOMNSZTJND-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=NN1C2=CC=C(C=C2)Cl)C(=O)[O-].[K+] |
Canonical SMILES |
CC1=CC(=O)C(=NN1C2=CC=C(C=C2)Cl)C(=O)O.[K] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Fenridazon-potassium is synthesized through a series of chemical reactions involving the condensation of specific organic compounds. The primary synthetic route involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent reaction with potassium hydroxide to form the potassium salt of fenridazon .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same chemical reactions as in the laboratory. The process is optimized for higher yields and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is then purified and formulated for agricultural use .
Chemical Reactions Analysis
Types of Reactions: Fenridazon-potassium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Fenridazon-potassium has several scientific research applications:
Chemistry: It is used as a model compound in studying chemical hybridization and plant growth regulation.
Biology: Researchers use it to investigate the mechanisms of male floral sterility and its effects on plant reproduction.
Medicine: Although not directly used in medicine, its analogs and derivatives are studied for potential therapeutic applications.
Mechanism of Action
Fenridazon-potassium exerts its effects by inhibiting pollen production in plants, leading to male floral sterility. The compound targets specific enzymes and pathways involved in pollen development, disrupting the normal process and preventing fertilization. This selective inhibition allows for the production of hybrid seeds with desired traits while maintaining female fertility .
Comparison with Similar Compounds
Research Findings and Data Gaps
Stability and Efficacy
While direct studies on this compound are scarce, analogous potassium salts in agrochemicals (e.g., 2,4-D potassium) demonstrate:
- pH Tolerance : Stable across a wider pH range (3–9) compared to acid forms.
- Rainfastness : Rapid absorption minimizes wash-off, critical for field efficacy.
Data Table: Comparative Properties of Fenridazon Derivatives and Analogs
| Property | Fenridazon | This compound | Fenridazon-propyl | Fenoxaprop-ethyl |
|---|---|---|---|---|
| Solubility (water) | Low | High | Moderate | Low |
| LogP (Lipophilicity) | 2.8* | 1.2* | 3.5* | 4.1 |
| Half-life (soil, days) | 30–60 | 20–40 | 50–90 | 15–30 |
| Target Organisms | Insects | Broad-spectrum | Insects | Grasses |
*Theoretical values based on analogous compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
